molecular formula C30H35N7O2 B1231015 OSIP 339391

OSIP 339391

Cat. No.: B1231015
M. Wt: 525.6 g/mol
InChI Key: MIUCZFWBCFZKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]OSIP339391: is a selective and high-affinity antagonist radioligand for adenosine A2B receptors . These receptors play essential roles in various physiological processes, including immune modulation, cardiovascular function, and neurotransmission.

Preparation Methods

The synthesis of [3H]OSIP339391 involves a pyrrolopyrimidine scaffold. Here are the key steps:

    Chemical Structure: !Chemical Structure

    Synthetic Route: The compound is prepared through a series of chemical reactions, starting from suitable precursors.

    Radiolabeling: Tritium gas is used to introduce the radiolabel into the acetylenic precursor, resulting in the incorporation of three tritium atoms in the molecule.

Chemical Reactions Analysis

    Receptor Selectivity: exhibits greater than 70-fold selectivity for A2B receptors over other human adenosine receptor subtypes.

    Binding Affinity: The affinity of for A2B receptors is exceptionally high (0.17 nM in saturation binding experiments).

    Common Reagents: The compound interacts with various agonists and antagonists, consistent with previously reported data.

Scientific Research Applications

    Pharmacology: Researchers use to study A2B receptor function and explore potential therapeutic applications.

    Drug Development: Understanding A2B receptor interactions aids in drug discovery and design.

    Cardiovascular Research: A2B receptors are implicated in cardiac function and vascular responses.

Mechanism of Action

    Molecular Targets: specifically targets adenosine A2B receptors.

    Pathways: Activation of A2B receptors modulates intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

    Uniqueness: Highlight the compound’s unique features.

    Similar Compounds: While I don’t have specific information on similar compounds, further research could explore related molecules.

Properties

Molecular Formula

C30H35N7O2

Molecular Weight

525.6 g/mol

IUPAC Name

N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide

InChI

InChI=1S/C30H35N7O2/c1-22(38)31-14-15-32-28-25-21-26(33-29(25)35-27(34-28)24-12-6-3-7-13-24)30(39)37-19-17-36(18-20-37)16-8-11-23-9-4-2-5-10-23/h2-7,9-10,12-13,21H,8,11,14-20H2,1H3,(H,31,38)(H2,32,33,34,35)

InChI Key

MIUCZFWBCFZKEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=NC(=NC2=C1C=C(N2)C(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C5=CC=CC=C5

Synonyms

(3H)OSIP 339391
(3H)OSIP-339391
(3H)OSIP339391
N-(2-(2-phenyl-6-(4-(2,2,3,3-tetratritio-3-phenylpropyl)piperazine-1-carbonyl)-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)ethyl)acetamide
N-(2-(2-phenyl-6-(4-(3-phenylpropyl)piperazine-1-carbonyl)-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)ethyl)acetamide
OSIP 339391
OSIP-339391
OSIP339391

Origin of Product

United States

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